molecular formula C14H13N3O2 B1497259 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol CAS No. 893611-77-3

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol

Cat. No.: B1497259
CAS No.: 893611-77-3
M. Wt: 255.27 g/mol
InChI Key: PSEFCJMITSXPGH-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol is a chemical compound with a complex structure that includes a benzimidazole ring, an amino group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol typically involves the condensation of 2-methoxyphenol with 1,2-phenylenediamine under acidic conditions to form the benzimidazole ring. The amino group is introduced through subsequent reactions, often involving nitration followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols and benzimidazoles.

Scientific Research Applications

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
  • 4-(5-Amino-1H-benzoimidazol-2-yl)-2-hydroxy-phenol
  • 4-(5-Amino-1H-benzoimidazol-2-yl)-2-ethoxy-phenol

Uniqueness

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-8(2-5-12(13)18)14-16-10-4-3-9(15)7-11(10)17-14/h2-7,18H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEFCJMITSXPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654534
Record name 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-77-3
Record name 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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